N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride
Description
N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride (CAS 1956325-54-4) is a chiral diamine derivative widely utilized in asymmetric catalysis, ligand-assisted coupling reactions, and pharmaceutical synthesis. Its structure features a cyclohexane backbone with two methyl-substituted amine groups in a trans configuration (1R,2R) in the hydrochloride form, enhancing solubility and stability . This compound is critical in Cu(I)-mediated cross-coupling reactions, as demonstrated in the synthesis of MK-7622, a positive allosteric modulator of the M1 receptor .
Properties
IUPAC Name |
1-N,2-N-dimethylcyclohexane-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.ClH/c1-9-7-5-3-4-6-8(7)10-2;/h7-10H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPODRSSEXQIOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351479-10-1 | |
| Record name | 1,2-Cyclohexanediamine, N1,N2-dimethyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351479-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Horwell-Shen Pathway
The Horwell-Shen method is a four-step process starting from cyclohexene oxide, optimized for enantiomeric purity and cost efficiency.
Step 1: Reaction with Aqueous Methylamine
Cyclohexene oxide (1) reacts with 25–30% aqueous methylamine under reflux to yield trans-2-(methylamino)cyclohexanol (2). This step achieves near-quantitative conversion at 80–90°C over 12 hours.
Step 2: Cyclization with Mitsunobu Reagent
Compound 2 undergoes cyclization using diethyl azodicarboxylate (DEAD) and triphenylphosphine (Mitsunobu conditions) in dichloromethane. The product, 7-methyl-7-azabicyclo[4.1.0]heptane (3), is obtained in 83% yield after distillation.
Step 3: Ring-Opening with Methylamine
Ring-opening of compound 3 with methylamine (1:2 molar ratio) in a sealed reactor at 110°C for 6 hours produces racemic trans-N1,N2-dimethylcyclohexane-1,2-diamine (4). NH4Cl is identified as the optimal catalyst, achieving 89% yield.
Step 4: Kinetic Resolution with Tartaric Acid
Racemic compound 4 is resolved using (L)- or (D)-tartaric acid in ethanol. Diastereomeric salts are filtered, basified with KOH, and extracted to yield enantiomerically pure (1S,2S)-4 (42% yield, 98.3% ee) and (1R,2R)-4 (41% yield, 98.5% ee). The hydrochloride salt is formed by treating the free base with HCl gas in diethyl ether.
Industrial Modifications
For large-scale production, the Horwell-Shen method replaces LiAlH4 (hazardous) with NaBH4 in THF, reducing safety risks while maintaining 85% yield. The use of cheaper tartaric acid over dibenzyl tartaric acid lowers costs without compromising enantiomeric excess.
Alkylation of Cyclohexane-1,2-Diamine
Dimethyl Sulfate Alkylation
Cyclohexane-1,2-diamine is alkylated with dimethyl sulfate in the presence of K2CO3 (1:2.2 molar ratio) in refluxing ethanol (78°C, 8 hours). The free base is isolated in 76% yield and converted to the hydrochloride salt via HCl titration.
Reaction Conditions:
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Solvent: Anhydrous ethanol
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Temperature: 78°C (reflux)
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Catalyst: None required
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Workup: Neutralization with 2N NaOH, extraction with CH2Cl2
Purity:
Methyl Iodide Alkylation
Methyl iodide (2.5 equiv.) reacts with cyclohexane-1,2-diamine in DMF at 0°C, followed by gradual warming to 25°C. After 24 hours, the mixture is quenched with H2O, extracted with ethyl acetate, and treated with HCl/Et2O to precipitate the hydrochloride salt (68% yield).
Advantages:
Reductive Amination of Cyclohexanedione
Two-Step Process
Step 1: Imine Formation
Cyclohexane-1,2-dione reacts with methylamine in methanol to form the diimine intermediate.
Step 2: Catalytic Hydrogenation
The diimine is reduced under H2 (50 psi) using Pd/C (10 wt%) in ethanol at 50°C for 12 hours. The free base is obtained in 72% yield and converted to the hydrochloride salt.
Key Data:
Comparative Analysis of Methods
Critical Process Parameters
Temperature Control
Catalysts
Solvent Systems
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Ethanol preferred for tartaric acid resolution due to differential solubility of diastereomers.
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DMF required for methyl iodide alkylation to stabilize reactive intermediates.
Industrial-Scale Considerations
Cost Optimization
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various halides and nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Applications in Organic Synthesis
N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride serves as a crucial ligand in various catalytic processes, particularly in C-N coupling reactions. Its applications include:
Catalysis
The compound is employed as a ligand in copper-catalyzed reactions, facilitating the formation of various organic compounds:
| Reaction Type | Products | Conditions |
|---|---|---|
| N-amidation | Vinylsulfoximines | CuI catalyst, dioxane |
| N-arylation | N-arylpyridones | Aryl halides, CuI catalyst |
| N-alkylation | N-aryl amines | Aryl iodides/bromides |
These reactions demonstrate the compound's ability to promote efficient chemical transformations under mild conditions .
Asymmetric Synthesis
Due to its chiral nature, this compound plays a pivotal role in asymmetric synthesis. It has been utilized to create chiral centers in various pharmaceutical compounds and fine chemicals .
Medicinal Chemistry
The compound's potential in medicinal chemistry is notable. Research indicates it may serve as a building block for pharmaceuticals targeting various biological pathways:
- Positive Allosteric Modulation : Studies have explored its role in modulating receptor activity, particularly in neurological applications .
- Drug Design : Its unique structure allows for the development of novel therapeutic agents with improved efficacy and selectivity.
Synthesis of Chiral Ligands
A recent study demonstrated the synthesis of novel chiral non-racemic salen ligands derived from this compound. These ligands were evaluated for their catalytic activity in asymmetric reactions, showcasing enhanced enantioselectivity compared to traditional ligands .
Polymerization Applications
The compound has also been investigated for its role as a proligand in the synthesis of zirconium metal complexes used as catalysts in polymerization processes. This application highlights its versatility beyond simple organic synthesis .
Mechanism of Action
The mechanism of action of N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride involves its role as a ligand in catalytic processes. It coordinates with metal ions to form complexes that facilitate various chemical transformations. The molecular targets include metal centers in catalysts, and the pathways involve coordination chemistry and electron transfer processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Variants
Table 1: Key Structural Analogues and Similarity Scores
| Compound Name | CAS Number | Similarity Index | Key Features |
|---|---|---|---|
| trans-N1,N1-Dimethylcyclohexane-1,2-diamine | 67198-21-4 | 1.00 | Free base form; trans stereochemistry |
| (1R,2R)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine | 53152-69-5 | 1.00 | Tetramethyl substitution; increased steric bulk |
| (1S,2S)-N1,N1-Dimethylcyclohexane-1,2-diamine | 894493-95-9 | 1.00 | Enantiomeric cis form; distinct catalytic activity |
| N1,N2-Dimethylcyclohexane-1,2-diamine (free base) | 61798-24-1 | 0.91 | Non-hydrochloride form; lower solubility |
- Stereochemical Impact : The trans-(1R,2R) configuration in the hydrochloride form is preferred for enantioselective catalysis, as seen in Negishi couplings (41–95% yields) . In contrast, cis isomers or racemic mixtures (e.g., CAS 61798-24-1) show reduced selectivity in asymmetric reactions .
- Substitution Effects : Tetramethyl derivatives (e.g., CAS 53152-69-5) exhibit greater steric hindrance, which can impede substrate binding in catalysis but enhance thermal stability .
Table 2: Comparative Reaction Performance in Catalysis
- Catalytic Efficiency : The hydrochloride form enables efficient coupling under mild conditions (e.g., 65°C, 20–40 bar H₂) due to enhanced solubility in polar solvents .
- Ligand Versatility : Compared to picolinic acid or phenanthroline ligands, CyDMEDA derivatives show superior adaptability in photoredox catalysis and arylation reactions .
Physicochemical Properties
Table 3: Solubility and Stability Comparison
Industrial and Pharmaceutical Relevance
- Drug Development : Used in MK-7622 synthesis for M1 receptor modulation, where its low intrinsic clearance (15 mL/min/kg in human microsomes) and bioavailability (>50% in primates) are pivotal .
- Cost and Availability : Priced competitively (¥2,500–11,500/g), with commercial availability in enantiopure forms, unlike tetramethyl or benzyl-substituted analogues .
Biological Activity
N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride is a chiral diamine compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. The compound's unique structure, characterized by two methyl groups attached to nitrogen atoms within a cyclohexane ring, contributes to its distinctive reactivity and selectivity in biological systems.
- Molecular Formula : C₈H₁₈N₂·HCl
- Molecular Weight : 142.24 g/mol
- CAS Number : 61798-24-1
- Boiling Point : Not available
- Solubility : Soluble in water and organic solvents like DMSO.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways. Research indicates that it may modulate enzymatic activities and receptor functions, which can lead to therapeutic effects in various biological contexts .
Biological Activities
Research has highlighted several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against certain bacterial strains.
- Antioxidant Properties : The compound has been investigated for its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, suggesting that the compound could be beneficial in neurodegenerative conditions.
1. Antimicrobial Activity Study
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed significant inhibition of growth for Gram-positive bacteria, indicating its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Bacillus subtilis | 75 µg/mL |
2. Antioxidant Activity Assessment
The antioxidant capacity of the compound was assessed using the DPPH radical scavenging assay. The results demonstrated a dose-dependent scavenging ability.
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 10 | 25% |
| 50 | 55% |
| 100 | 85% |
3. Neuroprotective Study
In vitro studies using neuronal cell lines indicated that this compound could reduce cell death induced by oxidative stress. This suggests a potential role in neuroprotection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
